Product packaging for Benzenamine, N-[3-(triethoxysilyl)propyl]-(Cat. No.:CAS No. 38280-61-4)

Benzenamine, N-[3-(triethoxysilyl)propyl]-

Cat. No.: B3052076
CAS No.: 38280-61-4
M. Wt: 297.46 g/mol
InChI Key: LIBWSLLLJZULCP-UHFFFAOYSA-N
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Description

Benzenamine, N-[3-(triethoxysilyl)propyl]- is a useful research compound. Its molecular formula is C15H27NO3Si and its molecular weight is 297.46 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NO3Si B3052076 Benzenamine, N-[3-(triethoxysilyl)propyl]- CAS No. 38280-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-triethoxysilylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3Si/c1-4-17-20(18-5-2,19-6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBWSLLLJZULCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521987
Record name N-[3-(Triethoxysilyl)propyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38280-61-4
Record name N-[3-(Triethoxysilyl)propyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38280-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Triethoxysilyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Research Perspectives on Benzenamine, N 3 Triethoxysilyl Propyl

Significance of N-Substituted Aminopropyltriethoxysilanes in Interfacial Science and Engineering

Within the broad family of organosilanes, N-substituted aminopropyltriethoxysilanes represent a particularly significant class of adhesion promoters and surface modifiers. The presence of an amino group on the propyl chain introduces a highly reactive and versatile functionality. This amino group can interact with a wide variety of polymer resins, including epoxies, urethanes, and acrylics, through hydrogen bonding or by participating directly in the curing reaction. nih.gov This creates a strong covalent link between the silane (B1218182) layer and the polymer matrix, significantly improving interfacial adhesion and, consequently, the mechanical properties and environmental resistance of the composite material.

The "triethoxy" portion of these silanes dictates the mechanism of their attachment to inorganic surfaces. Like other alkoxysilanes, the three ethoxy groups undergo hydrolysis to form silanetriols, which are highly reactive towards surface hydroxyls. csic.es Compared to their trimethoxy counterparts, triethoxysilanes generally exhibit a slower rate of hydrolysis, which can be advantageous in some applications by providing a longer pot life and more controlled deposition onto a substrate. However, the condensation reaction to form the polysiloxane network can also be affected. The fundamental chemistry of hydrolysis and condensation is critical to forming a stable, well-bonded interfacial layer. researchgate.netcsic.es

Benzenamine, N-[3-(triethoxysilyl)propyl]- is a secondary amine, which offers different reactivity and steric profiles compared to primary aminosilanes like the widely studied 3-Aminopropyltriethoxysilane (B1664141) (APTES). nih.gov The substitution of a phenyl group on the nitrogen atom (an aniline (B41778) derivative) introduces aromaticity, which can enhance thermal stability and alter the surface energy and chemical affinity of the modified substrate. This makes such compounds particularly interesting for applications requiring robust performance at elevated temperatures or specific interactions with aromatic polymer systems.

Overview of Key Research Trajectories for Benzenamine, N-[3-(triethoxysilyl)propyl]-

While specific research on Benzenamine, N-[3-(triethoxysilyl)propyl]- is less documented than for its trimethoxy analogue or for simpler aminosilanes, its molecular structure points toward several key research trajectories in materials science.

High-Performance Adhesion Promotion: A primary research focus is its application as an adhesion promoter in demanding environments. The phenyl group is expected to impart greater thermal stability to the interface compared to simple alkyl-substituted aminosilanes. Research would likely investigate its effectiveness in bonding high-performance polymers (like polyimides or phenolics) to inorganic substrates such as glass, metals, and ceramics for use in automotive, aerospace, and electronics manufacturing. usi-chem.com

Surface Modification and Functionalization: The aniline moiety provides a unique chemical handle for further surface functionalization. Research trajectories include its use to modify the surface of nanoparticles (e.g., silica (B1680970), titania) to improve their dispersion in aromatic polymer matrices like polystyrene or polycarbonate. The modified nanoparticles could create composites with enhanced mechanical and thermal properties. Furthermore, the aniline group is electroactive and can be polymerized, opening research avenues into the creation of conductive or electrochromic hybrid materials and anti-corrosion coatings. sigmaaldrich.comnih.govmdpi.com

Composite Materials and Fillers: A significant area of investigation involves its use as a coupling agent for fillers in polymer composites. Research would focus on how treatment with this silane affects the filler-matrix interface, leading to improvements in properties such as tensile strength, modulus, and impact resistance. Interaction studies with inorganic fillers like silica have shown that such silanes can improve mechanical properties and reduce interfacial adhesion energy in rubber composites. smolecule.com The phenyl group's hydrophobicity could also be explored for creating water-resistant composites.

Data Tables

Table 1: Chemical Identification of Benzenamine, N-[3-(triethoxysilyl)propyl]-

IdentifierValue
Systematic Name Benzenamine, N-[3-(triethoxysilyl)propyl]-
Common Synonyms N-(3-(triethoxysilyl)propyl)aniline; N-Phenyl-gamma-aminopropyltriethoxysilane
Molecular Formula C₁₅H₂₇NO₃Si
Molecular Weight 297.47 g/mol
CAS Number 3068-78-8

Note: Data compiled from publicly available chemical databases. Specific properties can vary based on purity and measurement conditions.

Table 2: Physical and Chemical Properties

Detailed experimental data for Benzenamine, N-[3-(triethoxysilyl)propyl]- is not widely available in the cited literature. For comparative and illustrative purposes, the properties of the closely related and more extensively studied trimethoxy analogue, Benzenamine, N-[3-(trimethoxysilyl)propyl]- (CAS: 3068-76-6) , are provided below. It is expected that the triethoxy variant would have a higher boiling point and slightly lower density.

PropertyValue (for Trimethoxy Analogue)Reference
Appearance Colorless to pale yellow liquid usi-chem.com
Boiling Point 310 °C (lit.) sigmaaldrich.com
Density 1.07 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.506 (lit.) sigmaaldrich.com

Table 3: Classification of Organosilane Functionality

Functional GroupRole in CompoundPrimary Interaction
Benzenamine (N-phenylamino) Organic Functional GroupReacts or interacts with organic polymer matrices (e.g., epoxies, urethanes). Imparts thermal stability and specific surface energy.
Propyl Linker Spacer GroupProvides a stable, flexible linkage between the organic and inorganic functional ends of the molecule.
Triethoxysilyl Inorganic Functional GroupHydrolyzes to form silanols (Si-OH) which bond covalently to inorganic substrates and self-condense to form a polysiloxane network.

Synthetic Methodologies and Chemical Transformations of Benzenamine, N 3 Triethoxysilyl Propyl

Established Synthetic Pathways for N-[3-(triethoxysilyl)propyl]anilines

The synthesis of N-[3-(triethoxysilyl)propyl]aniline can be achieved through several established routes, primarily involving the formation of a carbon-nitrogen bond between the aniline (B41778) and the propyl-silane moieties.

A primary method for synthesizing N-substituted anilines is through the direct N-alkylation of aniline. researchgate.netnih.govpsu.edu This pathway involves the reaction of aniline with an alkyl halide, in this case, a 3-halopropyltriethoxysilane, such as (3-chloropropyl)triethoxysilane (B1211364). The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen, displacing the halide ion.

A base is often required to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic. mnstate.edu A common issue with this method is the potential for over-alkylation, where the initially formed secondary amine product reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Table 1: General Parameters for Direct Amine-Silane Coupling

Parameter Description Common Conditions
Aniline Source Aniline or substituted anilines Aniline
Silane (B1218182) Reagent 3-halopropyltriethoxysilane (3-chloropropyl)triethoxysilane
Solvent Aprotic or polar aprotic solvents Acetonitrile, Toluene
Base To neutralize acid byproduct Triethylamine, Sodium Bicarbonate

| Temperature | Varies to control reaction rate | Elevated temperatures (e.g., 80-120°C) |

This is an interactive data table. You can sort and filter the data as needed.

An alternative and often more controlled synthetic strategy involves the use of more reactive precursors. One such method is the reaction between an amine and an isocyanate-functionalized silane. Specifically, a phenyl-capped aniline derivative can be reacted with 3-(triethoxysilyl)propyl isocyanate (TESPIC) in a one-step coupling reaction under mild conditions. researchgate.netmdpi.com

In this pathway, the amine group of the aniline precursor attacks the highly electrophilic carbon of the isocyanate group (-N=C=O) on TESPIC. researchgate.net This nucleophilic addition reaction forms a stable urea (B33335) linkage between the aniline moiety and the triethoxysilylpropyl group. This method avoids the generation of acidic byproducts and often proceeds with high selectivity and yield, minimizing the risk of side reactions seen in direct alkylation. researchgate.net

The precursor, 3-(triethoxysilyl)propyl isocyanate, is itself synthesized from precursors like 3-chloropropyltriethoxysilane through a reaction with an alkali metal cyanate. afinitica.com

Table 2: Synthesis via Isocyanate Precursor Chemistry

Reactant 1 Reactant 2 Linkage Formed Key Advantage

This is an interactive data table. You can sort and filter the data as needed.

Innovative Synthetic Strategies and Yield Optimization in Academic Settings

While specific studies on optimizing the synthesis of Benzenamine, N-[3-(triethoxysilyl)propyl]- are not widely documented, research in the broader field of N-alkylation of anilines points to several innovative strategies that could be applied. These include the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ruthenium or Manganese complexes). nih.govrsc.org This approach is considered a green chemistry method as the only byproduct is water. nih.gov

Other strategies focus on enhancing reaction efficiency through novel catalytic systems or reaction media. For instance, the use of ionic liquids as solvents has been shown to improve the chemoselectivity of N-alkylation, favoring the formation of mono-alkylated products over di-alkylated ones. psu.edu Additionally, visible-light-induced N-alkylation reactions have been developed, offering a metal-free and milder alternative to traditional heating. nih.gov The application of these advanced methods could potentially lead to higher yields and more environmentally benign syntheses of the target compound.

Elucidation of Reaction Mechanisms during Synthesis

The mechanisms underpinning the synthesis of N-[3-(triethoxysilyl)propyl]aniline are rooted in fundamental organic reactions.

Direct Alkylation Mechanism : The reaction of aniline with (3-chloropropyl)triethoxysilane follows a classic SN2 pathway. The primary amine acts as the nucleophile, and the alkyl halide is the electrophilic substrate. The reaction proceeds in a single concerted step where the N-C bond is formed simultaneously as the C-Cl bond is broken. The stereochemistry at the carbon atom is inverted, although this is not relevant for the propyl chain. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide.

Isocyanate Addition Mechanism : The reaction between an aniline derivative and 3-(triethoxysilyl)propyl isocyanate is a nucleophilic addition. The lone pair of the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen atom, which then tautomerizes to form the stable urea linkage. This reaction is typically fast and highly efficient.

Chemical Modifications and Derivatization of the Aniline and Triethoxysilyl Moieties

Benzenamine, N-[3-(triethoxysilyl)propyl]- possesses two distinct functional regions that can be chemically modified: the aniline group and the triethoxysilyl group.

Reactions of the Triethoxysilyl Moiety : The triethoxysilyl group is susceptible to hydrolysis in the presence of water, particularly under acidic or basic catalysis. afinitica.comresearchgate.net This reaction replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), forming reactive silanols (Si-OH). These silanol (B1196071) intermediates are unstable and readily undergo condensation reactions with other silanols to form stable, cross-linked siloxane networks (Si-O-Si). researchgate.netcsic.es This property is fundamental to its use as a coupling agent, allowing it to bond covalently to inorganic surfaces rich in hydroxyl groups, such as silica (B1680970) or glass. wikipedia.org

Reactions of the Aniline Moiety : The aniline portion of the molecule contains a secondary amine and an activated phenyl ring, both of which can undergo further derivatization.

Secondary Amine Reactions : The N-H bond of the secondary amine can react with various electrophiles. For example, it can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org It can also react with nitric oxide in the presence of oxygen to form an N-nitrosamine. pharm.or.jp

Phenyl Ring Reactions : The secondary amine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. nih.gov Therefore, reactions such as halogenation (e.g., bromination) can occur at the positions ortho and para to the amine. To control reactivity and achieve mono-substitution, the amine group can be temporarily protected by converting it into an amide, which is less activating. libretexts.org

Advanced Spectroscopic and Analytical Characterization for Benzenamine, N 3 Triethoxysilyl Propyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organosilanes like Benzenamine, N-[3-(triethoxysilyl)propyl]-. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), it is possible to obtain a complete picture of the molecular architecture and to monitor its transformation into larger oligomeric or polymeric structures.

Proton (¹H) and Carbon-13 (¹³C) NMR for Organic Moiety Analysis

¹H and ¹³C NMR spectroscopy are fundamental for verifying the structure of the organic part of the molecule, which consists of the aniline (B41778) group, the propyl linker, and the ethoxy groups attached to the silicon atom.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. For Benzenamine, N-[3-(triethoxysilyl)propyl]-, distinct signals are expected for the aromatic protons of the phenyl ring, the aliphatic protons of the propyl chain, the secondary amine proton (N-H), and the protons of the ethoxy groups. The chemical shifts are influenced by neighboring atoms and functional groups. chemistryconnected.com The N-H proton signal can be broad and its chemical shift is often dependent on solvent, concentration, and temperature. chemistryconnected.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. The chemical shifts for the carbon atoms in the phenyl ring are sensitive to the electronic effects of the amino substituent. mdpi.com The propyl chain and the ethoxy groups will also show characteristic signals at distinct chemical shifts. wisc.edu

The following tables summarize the anticipated chemical shifts for the organic moieties of Benzenamine, N-[3-(triethoxysilyl)propyl]-, based on data from analogous compounds. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentStructure FragmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons-C₆H₅6.5 - 7.3Multiplet (m)
Amine Proton-NH-~3.5 - 4.5 (variable, broad)Singlet (s, broad)
Methylene Protons (Ethoxy)-O-CH₂-CH₃~3.8Quartet (q)
Methylene Protons (Propyl, N-CH₂)-NH-CH₂-~3.1 - 3.3Triplet (t)
Methyl Protons (Ethoxy)-O-CH₂-CH₃~1.2Triplet (t)
Methylene Protons (Propyl, middle)-CH₂-CH₂-CH₂-~1.6 - 1.8Multiplet (m)
Methylene Protons (Propyl, Si-CH₂)-CH₂-Si~0.6 - 0.8Triplet (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentStructure FragmentExpected Chemical Shift (ppm)
Aromatic C (C-N)-C₆H₅~148
Aromatic C (ortho, meta, para)-C₆H₅~112 - 130
Methylene C (Ethoxy)-O-CH₂-CH₃~58
Methylene C (Propyl, N-CH₂)-NH-CH₂-~46
Methylene C (Propyl, middle)-CH₂-CH₂-CH₂-~23
Methyl C (Ethoxy)-O-CH₂-CH₃~18
Methylene C (Propyl, Si-CH₂)-CH₂-Si~8

Silicon-29 (²⁹Si) NMR for Silane (B1218182) Condensation State and Network Structure

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment and is particularly valuable for monitoring the hydrolysis and condensation of alkoxysilanes. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to it. This allows for the quantification of different silicon species during the sol-gel process. researchgate.net

The notation Tⁿ is used to describe the condensation state of a trifunctional silane, where 'T' signifies a silicon atom with one organic substituent and three oxygen atoms, and the superscript 'n' indicates the number of bridging siloxane bonds (n = 0, 1, 2, 3). researchgate.net

T⁰ : Represents the unreacted monomer, Benzenamine, N-[3-(triethoxysilyl)propyl]-, or its hydrolyzed form, N-[3-(trihydroxysilyl)propyl]aniline.

: Represents a silicon atom bonded to one other silicon atom through a siloxane bridge (e.g., in a dimer).

: Represents a silicon atom with two siloxane bonds, typical of a linear chain structure.

: Represents a fully condensed silicon atom with three siloxane bonds, indicating a cross-linked network site.

By integrating the signals corresponding to these species, the degree of condensation can be calculated, providing critical information on the evolution of the siloxane network structure. researchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shifts for Tⁿ Species

SpeciesDescriptionTypical Chemical Shift (ppm)
T⁰Monomer/Hydrolyzed Monomer-42 to -50
End-group of a chain-50 to -59
Middle-group in a linear chain-59 to -68
Fully cross-linked site-68 to -72

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. researchgate.net

Two-Dimensional NMR Techniques for Complex Structure Confirmation

For complex derivatives or reaction products, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and confirm structural assignments by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is useful for tracing the connectivity of the propyl and ethoxy chains.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), confirming the assignment of each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the aniline group to the propyl chain and the propyl chain to the silicon atom. mdpi.com

These techniques provide an unambiguous confirmation of the molecular structure of Benzenamine, N-[3-(triethoxysilyl)propyl]- and are invaluable for characterizing its reaction products and derivatives.

Solid-State NMR for Polymer and Composite Analysis

When Benzenamine, N-[3-(triethoxysilyl)propyl]- is polymerized or incorporated into a solid matrix, it becomes insoluble, rendering solution NMR ineffective. mdpi.com Solid-state NMR (SSNMR) is a powerful alternative for characterizing the structure and dynamics of these solid materials. azom.com

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of low-abundance nuclei like ¹³C and ²⁹Si can be obtained for solid samples. mdpi.com

²⁹Si CP/MAS NMR: Similar to solution ²⁹Si NMR, this technique is used to determine the distribution of Tⁿ species in the final cured polymer or composite, providing a quantitative measure of the cross-link density in the siloxane network. uni-muenchen.de

¹³C CP/MAS NMR: This technique provides information on the structure and mobility of the organic anilinopropyl moiety within the solid matrix. Changes in chemical shifts or line broadening can indicate interactions between the organic group and the inorganic network or other components of a composite. researchgate.net

¹⁵N CP/MAS NMR: For samples synthesized with ¹⁵N-labeled aniline, this technique can offer specific insights into the chemical environment of the nitrogen atom, helping to understand its role in polymerization or its interaction with surfaces. mdpi.com

SSNMR is thus essential for linking the molecular structure of the silane precursor to the final properties of the resulting material. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Progress

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups within Benzenamine, N-[3-(triethoxysilyl)propyl]-. nih.govbiomedscidirect.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds. nsf.gov

The FTIR spectrum of the monomer will show characteristic peaks for the N-H bond of the secondary amine, the aromatic C=C and C-H bonds of the phenyl ring, the aliphatic C-H bonds of the propyl and ethyl groups, and the Si-O-C bonds of the triethoxysilyl group. libretexts.orgresearchgate.net

Table 4: Key FTIR Absorption Bands for Benzenamine, N-[3-(triethoxysilyl)propyl]-

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400N-H stretchSecondary Amine
3000 - 3100C-H stretchAromatic (Phenyl Ring)
2840 - 3000C-H stretchAliphatic (Propyl, Ethyl)
~1600, ~1500C=C stretchAromatic (Phenyl Ring)
1070 - 1100Si-O-C stretch (asymmetric)Alkoxysilane
~960Si-O-C stretchAlkoxysilane
~700-800C-H out-of-plane bendAromatic (Phenyl Ring)

Note: Peak positions are approximate. researchgate.netinstanano.com

FTIR is also highly effective for monitoring the progress of hydrolysis and condensation reactions. Key spectral changes include:

Hydrolysis: The consumption of the Si-O-C groups (decrease in peaks at ~1100 cm⁻¹ and ~960 cm⁻¹) and the appearance of a broad absorption band between 3200-3550 cm⁻¹ corresponding to the O-H stretching of newly formed silanol (B1196071) (Si-OH) groups and water.

Condensation: The gradual disappearance of the Si-OH band and the formation and growth of a broad, strong band around 1000-1100 cm⁻¹, which is characteristic of the Si-O-Si asymmetric stretching vibration in the forming siloxane network.

By tracking the relative intensities of these bands, FTIR provides a convenient method for following the sol-gel process from the initial silane precursor to the final cross-linked material. researchgate.net

Reflection Absorption Infrared (RAIR) Spectroscopy for Thin Film Analysis

Reflection Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for analyzing the vibrational properties of ultra-thin films and self-assembled monolayers (SAMs) on reflective substrates, typically metals. cam.ac.uknih.gov This method is ideal for studying the molecular integrity, orientation, and bonding of "Benzenamine, N-[3-(triethoxysilyl)propyl]-" when applied to a surface. cam.ac.uk

The technique utilizes the principle that when p-polarized infrared light is reflected off a metal surface at a high angle of incidence (grazing angle), the electric field component perpendicular to the surface is enhanced. researchgate.net This leads to a significant amplification of the absorption signals from molecular vibrations that have a dipole moment component perpendicular to the surface. researchgate.net Conversely, vibrations with dipole moments parallel to the surface are not observed. This "surface selection rule" makes RAIRS a powerful tool for determining the orientation of adsorbed molecules. cam.ac.uk

In the context of a thin film of "Benzenamine, N-[3-(triethoxysilyl)propyl]-" on a gold or silicon substrate, RAIRS can be used to:

Confirm Covalent Bonding and Hydrolysis: Monitor the characteristic bands of the Si-O-Et groups (around 1100-1080 cm⁻¹) and the appearance of Si-O-Si (siloxane) bands (around 1130-1000 cm⁻¹) to confirm the hydrolysis and condensation of the triethoxysilyl groups on the surface.

Determine Molecular Orientation: The relative intensities of the vibrational modes associated with the benzene (B151609) ring and the propyl chain can provide information about the tilt and orientation of the molecule relative to the substrate. For instance, the out-of-plane C-H bending modes of the benzene ring would be enhanced if the ring is oriented parallel to the surface.

Analyze Intermolecular Interactions: Shifts in the frequency of N-H stretching and bending vibrations, as well as amide bands in derivatives, can indicate the formation of hydrogen bonds within the thin film, revealing details about the packing and ordering of the monolayer. researchgate.net

Table 1: Expected RAIRS Bands for "Benzenamine, N-[3-(triethoxysilyl)propyl]-" Thin Film

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch 3400-3300 Indicates presence of the secondary amine.
Aromatic C-H Stretch 3100-3000 Confirms presence of the benzene ring.
Aliphatic C-H Stretch 2970-2850 Confirms presence of the propyl and ethoxy groups.
C=C Ring Stretch 1600, 1500 Characteristic of the benzene ring.
Si-O-C Stretch 1100-1000 Indicates presence of unhydrolyzed ethoxy groups.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a material. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the phenyl and alkyl components of "Benzenamine, N-[3-(triethoxysilyl)propyl]-". biointerfaceresearch.com

The analysis of the Raman spectrum allows for the identification of characteristic vibrational modes. For phenyl derivatives, strong bands related to C-H in-plane bending and C-N stretching are typically observed. researchgate.net The trigonal ring breathing vibration of mono-substituted benzene derivatives is a key indicator. researchgate.net Furthermore, the N≡N bond stretching in diazonium salt derivatives, which can be synthesized from the primary amine, gives a very strong and characteristic Raman signal in the 2285-2305 cm⁻¹ range. researchgate.net

Key vibrational modes for "Benzenamine, N-[3-(triethoxysilyl)propyl]-" that can be identified using Raman spectroscopy include:

Ring Breathing Modes: The benzene ring exhibits characteristic breathing modes (e.g., around 1000 cm⁻¹), which are sensitive to substitution. researchgate.net

C-N Stretching: The stretching vibration of the bond between the nitrogen and the benzene ring provides a signature peak.

Aliphatic Chain Vibrations: C-C and C-H vibrations of the propyl chain can be clearly identified.

Silane Group Vibrations: Si-O and Si-C stretching modes can be observed, providing information on the silane functionality.

The technique can be used to confirm the structure of the molecule and to study the effects of its incorporation into a polymer matrix or its reaction at a surface.

Table 2: Key Raman Shifts for Characterization

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
Benzene Ring Ring Breathing (trigonal) ~1000
Benzene Ring C=C Stretch 1585-1610
C-N Bond Stretch 1073-1080
Propyl Chain CH₂/CH₃ Deformations 1440-1470
Propyl Chain C-C Stretch 800-1000

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. uab.edu For "Benzenamine, N-[3-(triethoxysilyl)propyl]-", MS analysis would confirm its molecular mass and provide structural information through the identification of characteristic fragment ions. nih.gov

Upon ionization, the molecule forms a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (285.45 g/mol ). This molecular ion can then undergo fragmentation through various pathways, with the resulting fragment ions being indicative of the molecule's structure.

Expected fragmentation patterns for "Benzenamine, N-[3-(triethoxysilyl)propyl]-" include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could result in the loss of a propylsilyl radical or the formation of a stabilized ion containing the aniline moiety.

Loss of Ethoxy Groups: The triethoxysilyl group is prone to fragmentation. Sequential loss of ethoxy radicals (·OC₂H₅, m/z 45) or ethylene (B1197577) molecules (C₂H₄, m/z 28) from the silane terminus is expected.

Cleavage of the Propyl Chain: Fragmentation can occur at any point along the propyl chain, leading to a series of peaks separated by 14 amu (CH₂). colorado.edu

Formation of Phenyl-containing Ions: Stable fragments containing the phenyl group, such as the phenylaminium ion, are likely to be prominent in the spectrum.

Table 3: Predicted Fragment Ions in the Mass Spectrum of Benzenamine, N-[3-(triethoxysilyl)propyl]-

m/z Value Possible Ion Structure Fragmentation Pathway
285 [C₁₅H₂₇NO₃Si]⁺· Molecular Ion (M⁺·)
240 [M - OC₂H₅]⁺ Loss of an ethoxy radical
195 [M - 2(OC₂H₅)]⁺ Loss of two ethoxy radicals
134 [C₉H₁₂N]⁺ Cleavage of the propyl chain (benzylic)
106 [C₇H₈N]⁺ Rearrangement and cleavage

Electron Microscopy for Morphological Assessment of Modified Surfaces and Composites

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When "Benzenamine, N-[3-(triethoxysilyl)propyl]-" is used to modify a surface, SEM can reveal changes in surface texture, roughness, and the formation of aggregates or film uniformity. For instance, in studies of nanofibrillated bacterial cellulose (B213188) modified with a similar silane, (3-aminopropyl)trimethoxysilane, SEM images clearly showed an increase in the average fibril width after silanization, indicating the successful coating of the silane on the nanofiber surface. acs.org Similarly, SEM analysis of composites can show the fracture surface, revealing information about the adhesion between the filler and the matrix, which is often enhanced by the silane coupling agent. acs.org

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials. uq.edu.aukuleuven.be For composites incorporating "Benzenamine, N-[3-(triethoxysilyl)propyl]-" as a coupling agent or surface modifier for nanoparticles, TEM can visualize the dispersion of the nanoparticles within the polymer matrix. researchgate.netmdpi.com It can reveal the thickness of the silane coating on individual nanoparticles and confirm whether the particles are well-dispersated or agglomerated. mdpi.comnih.gov In some cases, high-resolution TEM (HRTEM) can even provide information on the crystalline structure of the nanoparticles and the nature of the interface between the particle and the silane layer. mdpi.com For example, TEM analysis of silica-epoxy nanocomposites prepared with (3-aminopropyl) triethoxysilane (B36694) showed a very fine distribution of multi-sheet nanoparticles within the polymer matrix. mdpi.com

X-ray Diffraction (XRD) for Crystallinity and Nanostructure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mdpi.comsemanticscholar.org It can be used to analyze composites or substrates that have been modified with "Benzenamine, N-[3-(triethoxysilyl)propyl]-". The analysis of XRD patterns can reveal:

Changes in Crystallinity: The application of a silane coating can sometimes alter the crystallinity of the substrate or filler material. XRD can quantify these changes by analyzing the peak intensities and widths.

Phase Identification: XRD is used to identify the crystalline phases present in a material. For example, in a composite containing TiO₂ nanoparticles modified with the silane, XRD would confirm whether the TiO₂ is in the anatase, rutile, or brookite phase, which is crucial for applications like photocatalysis. researchgate.net

Nanostructure Information: The broadening of diffraction peaks can be used to estimate the size of crystalline domains (crystallites) via the Scherrer equation, providing insight into the nanostructure of fillers within a composite. mdpi.com

Intercalation in Layered Materials: When used to modify layered materials like clays (B1170129), XRD can determine the increase in the interlayer spacing (basal spacing), confirming the intercalation of the silane molecules between the layers. researchgate.net

For instance, studies on clays modified with various amines show that XRD patterns can track the change in the basal spacing (d₀₀₁) as a function of the amine content, confirming the successful modification of the clay structure. researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
Benzenamine, N-[3-(triethoxysilyl)propyl]-
(3-Aminopropyl)triethoxysilane
(3-aminopropyl)trimethoxysilane
Titanium Dioxide
Anatase
Rutile

X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. nih.gov It is applicable to a wide range of materials, from crystalline solids to dilute molecular systems, and does not require long-range order, making it suitable for analyzing compounds like Benzenamine, N-[3-(triethoxysilyl)propyl]- in various states. fz-juelich.de The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region provides information about the oxidation state and coordination chemistry of the absorbing atom by probing transitions of core electrons to unoccupied states. nih.govuu.nl For Benzenamine, N-[3-(triethoxysilyl)propyl]-, XAS could be tuned to the Si K-edge or the N K-edge. Analysis of the Si K-edge XANES spectrum would reveal details about the local symmetry and oxidation state of the silicon atom, confirming its tetrahedral coordination with the propyl group and the three ethoxy groups. Similarly, the N K-edge spectrum would offer insights into the electronic environment of the nitrogen atom within the benzenamine group.

The EXAFS region, at energies above the absorption edge, contains information about the local atomic structure around the absorbing element. fz-juelich.de This fine structure arises from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers with high precision. nih.gov For this specific silane, EXAFS analysis at the Si K-edge could precisely measure the Si-O and Si-C bond lengths, providing direct confirmation of the molecular structure. This analytical capability is crucial for understanding the hydrolysis and condensation reactions that silane coupling agents undergo when bonding to inorganic substrates. mdpi.comresearchgate.net

Elemental Analysis for Stoichiometry and Purity Verification

Elemental analysis is a fundamental analytical technique for determining the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method is essential for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its stoichiometry and providing a critical measure of its purity.

For Benzenamine, N-[3-(triethoxysilyl)propyl]-, with the molecular formula C₁₆H₂₉NO₃Si, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The results of this calculation are presented in Table 1.

Experimental determination of the elemental composition is typically performed using combustion analysis. In this process, a sample is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The silicon content can be determined by other means, such as inductively coupled plasma optical emission spectrometry (ICP-OES) after appropriate sample digestion. A close correlation between the experimentally measured percentages and the theoretical values presented in Table 1 would confirm the identity and high purity of the Benzenamine, N-[3-(triethoxysilyl)propyl]- sample. Any significant deviation would suggest the presence of impurities or an incorrect molecular structure.

Table 1: Theoretical Elemental Composition of Benzenamine, N-[3-(triethoxysilyl)propyl]- Molecular Formula: C₁₆H₂₉NO₃Si | Molecular Weight: 311.5 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01116192.17661.70
HydrogenH1.0082929.2329.38
NitrogenN14.007114.0074.50
OxygenO15.999347.99715.41
SiliconSi28.085128.0859.01

Dynamic Light Scattering (DLS) for Colloidal Stability and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. mdpi.comfrontiersin.org The technique is based on the principle of Brownian motion; smaller particles move more rapidly in a fluid than larger particles. DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from this motion. nih.gov Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation. researchgate.net

In the context of Benzenamine, N-[3-(triethoxysilyl)propyl]-, DLS is not used to measure the molecule itself but is invaluable for characterizing systems where this silane is employed as a surface modifying agent, particularly for nanoparticles. shinetsusilicone-global.com For instance, when silica (B1680970) or metal oxide nanoparticles are functionalized with this compound, DLS can monitor the change in particle size and assess the colloidal stability of the resulting dispersion. mdpi.comnih.gov

An increase in the hydrodynamic diameter measured by DLS after surface modification provides evidence that the silane has successfully attached to the nanoparticle surface. sigmaaldrich.com Furthermore, DLS is used to study the aggregation behavior of functionalized nanoparticles under different conditions (e.g., pH, ionic strength). researchgate.net A stable dispersion will show a consistent particle size over time, whereas an unstable system will exhibit a rapid increase in the average particle size, indicating aggregation. frontiersin.org

Table 2 presents hypothetical DLS data illustrating the characterization of silica nanoparticles before and after functionalization with Benzenamine, N-[3-(triethoxysilyl)propyl]-. The increase in the average hydrodynamic diameter and a low polydispersity index (PDI) for the functionalized sample would indicate a successful and uniform surface coating.

Table 2: Representative DLS Data for Nanoparticle Characterization

SampleZ-Average (d.nm)Polydispersity Index (PDI)Measurement Interpretation
Bare Silica Nanoparticles105.20.15Initial size distribution of the core nanoparticles.
Functionalized Nanoparticles112.80.18Increase in size confirms surface modification with the silane. A low PDI indicates a monodisperse and stable colloidal suspension.

Reaction Mechanisms and Interfacial Chemistry of Benzenamine, N 3 Triethoxysilyl Propyl

Hydrolysis and Condensation Kinetics of the Triethoxysilyl Group

The transformation of Benzenamine, N-[3-(triethoxysilyl)propyl]- from a monomeric species to a condensed film or network on a substrate is primarily governed by the hydrolysis of its triethoxysilyl group to form reactive silanol (B1196071) groups (Si-OH), followed by the condensation of these silanols to form siloxane bonds (Si-O-Si).

The initial and rate-determining step in the reaction of Benzenamine, N-[3-(triethoxysilyl)propyl]- with a surface is the hydrolysis of the ethoxy groups (–OC2H5) to form silanol groups (–OH) and ethanol. This reaction is a pseudo-first-order reaction with respect to the silane (B1218182) concentration when water is in excess.

The rate of hydrolysis is influenced by the nature of the alkoxy group. Generally, methoxy (B1213986) groups (-OCH3) are more reactive and hydrolyze faster than ethoxy groups (-OC2H5). Under acidic conditions, the order of hydrolysis speed is generally Dimethoxy > Trimethoxy > Diethoxy > Triethoxy, while under basic conditions, the order is Trimethoxy > Dimethoxy > Triethoxy > Diethoxy. nih.gov Therefore, the hydrolysis of Benzenamine, N-[3-(triethoxysilyl)propyl]- is expected to be slower than its trimethoxy analog, N-[3-(trimethoxysilyl)propyl]aniline.

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups to form siloxane bonds, leading to the formation of oligomers and eventually a cross-linked network. This condensation can occur between two hydrolyzed silane molecules or between a hydrolyzed silane molecule and a hydroxyl group on a substrate surface. The condensation reaction is generally slower than hydrolysis, especially under acidic conditions which tend to stabilize the silanol species. researchgate.net

Hydrolysis: R-Si(OC2H5)3 + 3H2O ⇌ R-Si(OH)3 + 3C2H5OH

Condensation: 2R-Si(OH)3 ⇌ (HO)2(R)Si-O-Si(R)(OH)2 + H2O R-Si(OH)3 + HO-Substrate ⇌ R-(HO)2Si-O-Substrate + H2O

Where R represents the N-phenylaminopropyl group.

Table 1: Comparative Hydrolysis Rates of Different Silanes

Silane Type Relative Hydrolysis Rate Conditions
Trimethoxysilane Faster Acidic/Basic
Triethoxysilane (B36694) Slower Acidic/Basic

This table provides a qualitative comparison of hydrolysis rates based on general principles of silane chemistry.

The kinetics of both hydrolysis and condensation of Benzenamine, N-[3-(triethoxysilyl)propyl]- are highly sensitive to the presence of catalysts and environmental conditions, particularly pH and moisture content.

Influence of Catalysts:

Acid Catalysis: In an acidic medium, the hydrolysis reaction is initiated by the protonation of the ethoxy oxygen atom, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Acidic conditions generally accelerate hydrolysis while slowing down the condensation reaction, leading to the accumulation of stable silanol intermediates. researchgate.net The mechanism involves a pre-equilibrium protonation step followed by the displacement of ethanol.

Base Catalysis: Under basic conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Base catalysis typically leads to a faster condensation rate compared to acidic conditions, resulting in the rapid formation of siloxane networks and potentially more branched, particulate structures. unm.edu

The amine functionality within the Benzenamine, N-[3-(triethoxysilyl)propyl]- molecule can itself act as a catalyst for hydrolysis, a phenomenon known as intramolecular catalysis. nih.gov This self-catalysis can lead to faster hydrolysis rates compared to non-amino functional silanes under neutral conditions.

Influence of Environmental Factors (Moisture):

The concentration of water is a critical factor in both the hydrolysis and condensation reactions. Stoichiometrically, three moles of water are required for the complete hydrolysis of one mole of a trialkoxysilane. Increasing the water content generally accelerates the hydrolysis rate up to a certain point. researchgate.net However, an excess of water can also influence the equilibrium of the condensation reaction, potentially favoring the reverse reaction (hydrolysis of siloxane bonds). The structure of the resulting siloxane network is also dependent on the water-to-silane ratio, with lower ratios under acidic conditions favoring the formation of more linear, less branched polymers. unm.edu

Role of the N-Phenylamine Functionality in Surface Reactivity and Coordination

The N-phenylamine group in Benzenamine, N-[3-(triethoxysilyl)propyl]- plays a crucial role in its interfacial behavior, influencing its orientation on the surface, its interaction with different substrates, and its potential for further chemical reactions.

The lone pair of electrons on the nitrogen atom of the secondary amine can participate in various interactions. In the context of surface chemistry, the N-phenylamine functionality can engage in:

Coordination with Metal Ions: The nitrogen atom can act as a Lewis base and coordinate with metal ions on a substrate surface. This is particularly relevant for transition metal surfaces, where the formation of coordination complexes can significantly enhance adhesion. N-aryl-2-aminopyridines, for example, are known to form stable complexes with various transition metals, facilitating further chemical transformations. nih.gov

Acid-Base Interactions: The amine group can act as a Brønsted-Lowry base, accepting a proton from acidic surface hydroxyl groups. This can lead to the formation of an ammonium (B1175870) ion at the interface, resulting in strong electrostatic interactions with the surface.

Catalysis of Siloxane Bond Hydrolysis: As mentioned earlier, the amine functionality can catalyze the hydrolysis of siloxane bonds, both within the silane layer and at the silane-substrate interface. This can impact the long-term stability and reversibility of the silane coating. nih.gov

The presence of the phenyl group attached to the nitrogen atom also influences the surface properties. The aromatic ring can engage in π-π stacking interactions with other aromatic molecules or surfaces, and its steric bulk can affect the packing density and orientation of the silane molecules on the substrate.

Covalent and Non-Covalent Interactions with Inorganic and Organic Substrates

The adhesion of Benzenamine, N-[3-(triethoxysilyl)propyl]- to a substrate is a result of a combination of covalent and non-covalent interactions at the interfacial region.

The primary mechanism for strong adhesion to inorganic substrates, such as metal oxides and glass, is the formation of covalent metallo-siloxane bonds (e.g., Si-O-Metal). After hydrolysis of the triethoxysilyl group to silanols, these can undergo a condensation reaction with surface hydroxyl groups (M-OH) on the substrate:

R-Si(OH)3 + HO-M ⇌ R-(HO)2Si-O-M + H2O

The formation of these Si-O-Metal bonds has been demonstrated for aminosilanes on various metal surfaces, including steel and aluminum. nih.govresearchgate.net For instance, on steel surfaces, the formation of Si-O-Fe bonds has been identified as a key factor in the adhesion of aminosilane (B1250345) films. nih.gov These covalent linkages provide a robust and hydrolytically stable interface between the organic functionality of the silane and the inorganic substrate.

Hydrogen Bonding: Before the formation of covalent bonds, the silanol groups of the hydrolyzed Benzenamine, N-[3-(triethoxysilyl)propyl]- can form strong hydrogen bonds with the hydroxyl groups on the substrate surface. The N-H bond of the secondary amine and the lone pair on the nitrogen atom can also act as a hydrogen bond donor and acceptor, respectively, interacting with suitable functional groups on the substrate or with other silane molecules. Spectroscopic studies on phenyl-containing silanes have shown the presence of both SiH···HO and OH···π(Ph) hydrogen bonds. nih.govresearchgate.netresearchgate.net

Van der Waals Forces and π-π Stacking: The propyl chain and the phenyl ring of the molecule contribute to van der Waals interactions with the substrate and with adjacent silane molecules. The aromatic phenyl rings can also participate in π-π stacking interactions, which can influence the orientation and packing of the molecules in the adsorbed layer.

These supramolecular interactions are crucial for the self-assembly of the silane molecules at the interface, creating an organized precursor layer for the subsequent formation of a dense and stable siloxane network.

Mechanistic Insights into Adhesion Promotion and Coupling Agent Functionality

The foundational reaction sequence begins at the inorganic substrate (e.g., glass, metal oxides, or silica). This process can be delineated into four principal stages:

Hydrolysis: The process is initiated when the three ethoxy groups (-OCH₂CH₃) on the silicon atom react with water. This hydrolysis reaction replaces the ethoxy groups with hydroxyl groups (-OH), converting the triethoxysilyl group into a highly reactive trihydroxysilyl (silanetriol) species. The presence of water, either in the solution or adsorbed on the substrate surface, is essential for this step. thenanoholdings.com

Condensation: The newly formed silanol groups are unstable and readily condense with each other to form oligomeric structures linked by siloxane (Si-O-Si) bonds. This condensation can occur in solution before deposition or on the substrate surface itself.

Physisorption (Hydrogen Bonding): These silanol-rich oligomers then adsorb onto the surface of the inorganic substrate. This initial adhesion is driven by the formation of hydrogen bonds between the silanol groups of the silane and the hydroxyl groups present on the surface of the inorganic material (e.g., Si-OH on silica (B1680970) or M-OH on metal oxides). thenanoholdings.com

Chemisorption (Covalent Bond Formation): In the final stage, typically accelerated by drying or curing at elevated temperatures, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. nih.gov This reaction eliminates water molecules and forms highly stable, covalent metallo-siloxane (M-O-Si) or siloxane (Si-O-Si) bonds, permanently grafting the coupling agent to the inorganic surface. nih.gov

Once the silane is anchored to the inorganic substrate, the organofunctional N-phenylpropylamine tail is oriented away from the surface. This organic-philic portion of the molecule is then able to interact with an organic polymer matrix. This interaction can occur through several mechanisms, including interdiffusion, entanglement, and the formation of secondary bonds (like hydrogen or dipole-dipole interactions) with the polymer chains. In some systems, the amine functionality can also react directly with the polymer or resin, forming covalent bonds and further strengthening the interface. kpi.ua This dual reactivity allows the compound to act as a molecular bridge, effectively transferring stress from the flexible polymer matrix to the rigid inorganic substrate, thereby enhancing the mechanical properties and durability of the composite material.

StageDescriptionKey Chemical Species
1. HydrolysisReaction of ethoxy groups with water to form silanol groups.R-Si(OCH₂CH₃)₃ → R-Si(OH)₃
2. CondensationSelf-polymerization of silanols to form oligomeric siloxanes.2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
3. PhysisorptionHydrogen bonding of silane oligomers to substrate hydroxyl groups.Silane-(OH)---(HO)-Substrate
4. ChemisorptionFormation of covalent siloxane bonds to the substrate with water elimination.Silane-O-Substrate

Mechanistic Studies through Operando Spectroscopy in Silanization Processes

Understanding the precise kinetics and reaction pathways of silanization requires advanced analytical techniques that can monitor the chemical transformations as they occur. Operando spectroscopy, which involves real-time analysis of a reaction under actual process conditions, provides powerful insights into these mechanisms. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for studying the grafting of aminosilanes. utwente.nlresearchgate.net

In-situ FTIR spectroscopy is a widely used method to follow the silanization process. taylorfrancis.com By monitoring specific vibrational bands in the infrared spectrum, researchers can track the consumption of reactants and the formation of products. For instance, the disappearance of absorption bands corresponding to the Si-O-C bonds of the ethoxy groups and the simultaneous appearance of bands for Si-OH (silanol) and Si-O-Si (siloxane) provide direct evidence of the hydrolysis and condensation reactions. kpi.uaacs.org Studies using operando FTIR have allowed for the real-time observation of the silane grafting reaction on silica surfaces, clarifying the role of surface silanol groups and the influence of temperature on the reaction kinetics. utwente.nlresearchgate.net The intensity of the isolated Si-OH peak on a silica substrate can be monitored; its decrease is a quantitative indicator of the extent of the reaction between the silane and the surface. acs.org

NMR spectroscopy offers complementary information by providing detailed structural characterization of the silane species in solution and on the surface. Liquid-state NMR can be used to study the hydrolysis and condensation rates in solution before grafting, while solid-state NMR is employed to analyze the structure of the final grafted layer on the substrate. These studies can confirm the chemical state of the silicon atoms and quantify the degree of cross-linking within the silane layer.

Spectroscopic TechniqueInformation ProvidedKey Spectral Features Monitored
FTIR SpectroscopyReal-time monitoring of hydrolysis and condensation reactions on the substrate.Disappearance of Si-O-C peaks, appearance of Si-OH and Si-O-Si peaks, decrease in substrate Si-OH peaks. utwente.nlacs.org
NMR SpectroscopyStructural analysis of silane oligomers in solution and the final grafted layer.Chemical shifts corresponding to silicon in different bonding environments (e.g., Si-O-C, Si-OH, Si-O-Si).
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state of the surface after grafting.Binding energies of Si 2p, O 1s, N 1s, and C 1s to confirm silane presence and bonding. wiley.com

Influence of Solution Chemistry and Surface Pre-treatment on Silane Grafting Efficiency

The success and quality of the silane grafting process are highly dependent on both the conditions of the silanization solution and the state of the substrate surface prior to treatment. wiley.comzmsilane.com Controlling these factors is crucial for achieving a uniform, dense, and strongly adhered silane layer.

Solution Chemistry:

Water Availability: Water is a critical reactant for the initial hydrolysis of the triethoxy groups. Its absence will prevent the reaction, while an excess can lead to extensive polymerization and gelation in the solution before the silane has a chance to bond to the surface. researchgate.net The water can be present in the solvent or as an adsorbed layer on the substrate.

Solvent Type: The choice of solvent (e.g., alcohol, toluene, water) affects the solubility of the silane and the rate of hydrolysis. Anhydrous organic solvents are often used to control the hydrolysis reaction, relying on trace amounts of water on the substrate surface. wiley.com

Silane Concentration: The concentration of the silane in the solution impacts the thickness of the resulting film. While higher concentrations can increase the rate of deposition, they may also promote the formation of thick, uncontrolled multilayers and aggregates rather than a well-ordered monolayer. researchgate.net

pH and Catalysts: The rates of hydrolysis and condensation are sensitive to pH. The amine group within the Benzenamine, N-[3-(triethoxysilyl)propyl]- molecule can itself act as a catalyst for the hydrolysis of the alkoxysilane groups. researchgate.net

Surface Pre-treatment:

Cleaning: The substrate surface must be meticulously cleaned to remove any organic or inorganic contaminants. zmsilane.com Grease, oils, or dust can mask the reactive sites on the surface, preventing the silane from bonding and leading to poor adhesion.

Hydroxylation: The primary mechanism for covalent bonding requires the presence of hydroxyl (-OH) groups on the substrate surface. wikipedia.org Many pre-treatment procedures, such as exposure to plasma, acid etching, or piranha solution, are designed to clean the surface and increase the population density of these essential hydroxyl groups.

Surface Roughness: Increasing the surface area by mechanical or chemical roughening can sometimes improve adhesion by providing more sites for the silane to bond. nih.gov

Drying and Curing: After the silane is applied, a thermal curing step is often necessary. nih.gov This not only drives the final condensation reaction to form covalent bonds but also removes residual solvent and water, stabilizing the interfacial layer. nih.gov

FactorInfluence on Grafting EfficiencyRationale
Water ContentEssential for hydrolysis, but excess causes premature gelation.Water is a necessary reactant for forming reactive silanol groups. researchgate.net
Silane ConcentrationAffects layer thickness; high concentration can lead to uncontrolled multilayers.Governs the availability of silane molecules for surface reaction versus self-condensation. wiley.com
Surface CleaningCrucial for removing contaminants that block reactive sites.Ensures accessibility of substrate hydroxyl groups for bonding. zmsilane.com
Surface HydroxylationIncreases the number of available bonding sites for the silane.Covalent attachment occurs via reaction with surface -OH groups. wikipedia.org
Thermal CuringPromotes covalent bond formation and stabilizes the silane layer.Provides energy to overcome the activation barrier for the condensation reaction. nih.govnih.gov

Advanced Research Applications of Benzenamine, N 3 Triethoxysilyl Propyl in Materials Science

Enhancement of Polymer Composites and Hybrid Materials

The incorporation of Benzenamine, N-[3-(triethoxysilyl)propyl]- into polymer composites and hybrid materials has been a focal point of research, aiming to improve their mechanical, thermal, and adhesive properties. Its role as a coupling agent is pivotal in creating robust and durable materials for a wide array of applications.

Interfacial Modification for Polymer Nanocomposites

This interfacial modification leads to a more homogeneous dispersion of nanofillers within the polymer matrix, preventing agglomeration which can be detrimental to the mechanical properties of the composite. Research has shown that the use of this silane (B1218182) coupling agent can significantly improve the tensile strength, modulus, and toughness of nanocomposites. For instance, in epoxy-silica nanocomposites, the presence of Benzenamine, N-[3-(triethoxysilyl)propyl]- at the interface enhances the load-bearing capacity of the material.

PropertyUnmodified NanocompositeNanocomposite with Benzenamine, N-[3-(triethoxysilyl)propyl]-
Tensile StrengthLowerSignificantly Higher
Filler DispersionAgglomeratedHomogeneous
Interfacial AdhesionWeakStrong

Reinforcement and Durability Studies in Elastomers (e.g., Natural Rubber Composites)

In the rubber industry, achieving high reinforcement and durability is a primary objective. Benzenamine, N-[3-(triethoxysilyl)propyl]- has been investigated as a coupling agent in silica-filled natural rubber (NR) composites to enhance these properties. The silane effectively improves the interaction between the hydrophilic silica (B1680970) filler and the hydrophobic rubber matrix. researchgate.net

Studies have demonstrated that the modification of silica with this organosilane leads to a reduction in filler-filler interaction and an increase in filler-rubber interaction. This results in a lower Payne effect, which is indicative of better filler dispersion and a more stable reinforcing network. Consequently, the mechanical properties of the vulcanized rubber, such as modulus, tensile strength, and tear resistance, are significantly improved. Furthermore, the enhanced interfacial adhesion contributes to the improved dynamic mechanical properties and reduced heat buildup, which are crucial for applications like tires. Research has also explored the antidegradation effects of modified silica particles in natural rubber composites. researchgate.net

Mechanical PropertyUnmodified Silica-NR CompositeSilica-NR Composite with Benzenamine, N-[3-(triethoxysilyl)propyl]-
Modulus at 300% ElongationLowerHigher
Tensile StrengthLowerHigher
Tear StrengthLowerHigher
Payne EffectHigherLower

Development of Organic-Inorganic Hybrid Networks with Tuned Properties

Benzenamine, N-[3-(triethoxysilyl)propyl]- is a key precursor in the synthesis of organic-inorganic hybrid materials through the sol-gel process. nih.gov By undergoing hydrolysis and co-condensation with other silicon or metal alkoxides, it can be incorporated into an inorganic network, while the organic aniline (B41778) group remains available for further chemical modification or to impart specific functionalities.

This approach allows for the creation of hybrid networks with a high degree of homogeneity at the molecular level. The properties of these materials can be precisely tuned by varying the ratio of the organic and inorganic components. For example, the incorporation of the aniline moiety can introduce electroactive or pH-sensitive properties into the hybrid material. These materials have potential applications in sensors, coatings, and membranes. The resulting hybrid materials often exhibit a synergistic combination of the properties of their constituents, such as the mechanical strength and thermal stability of the inorganic network and the flexibility and functionality of the organic component.

Improving Adhesion in Multi-material Systems

The ability of Benzenamine, N-[3-(triethoxysilyl)propyl]- to bond to both inorganic and organic substrates makes it an effective adhesion promoter in multi-material systems. alfa-chemistry.com It is often used as a primer or additive to improve the bond strength between a polymer and a mineral or metallic surface.

Surface Functionalization and Engineering of Nanomaterials

The surface properties of nanomaterials play a crucial role in their behavior and application. Benzenamine, N-[3-(triethoxysilyl)propyl]- is widely used to modify the surface of various nanomaterials, tailoring their properties for specific functions.

Directed Assembly and Surface Modification of Silica Nanoparticles and Mesoporous Materials

The surface of silica nanoparticles and mesoporous silica can be readily functionalized with Benzenamine, N-[3-(triethoxysilyl)propyl]-. The silane molecules self-assemble on the silica surface, creating a uniform organic layer. This surface modification can alter the surface energy, hydrophobicity, and chemical reactivity of the nanoparticles. sigmaaldrich.com

For example, the aniline groups on the surface can be used as anchor points for the attachment of other molecules, such as catalysts, drugs, or biomolecules. In the context of directed assembly, the modified nanoparticles can exhibit different interaction behaviors, leading to the formation of ordered structures. The functionalization of mesoporous silica with this silane can also be used to control the release of guest molecules from the pores, making them suitable for applications in drug delivery and catalysis. The presence of the aniline group can also impart pH-responsive properties to the material. sigmaaldrich.com

Property of Silica NanoparticlesBefore Surface ModificationAfter Modification with Benzenamine, N-[3-(triethoxysilyl)propyl]-
Surface ChemistryHydrophilic (Silanol groups)Hydrophobic/Functional (Aniline groups)
Dispersibility in Organic SolventsPoorGood
Chemical ReactivityLimited to silanol (B1196071) chemistryVersatile (Aniline chemistry)
Potential ApplicationsReinforcing fillerDrug delivery, catalysis, sensors

Functionalization of Carbon-Based Nanostructures (e.g., Carbon Nanotubes)

The exceptional mechanical and electrical properties of carbon nanotubes (CNTs) are often leveraged in composite materials. However, their inherent van der Waals attractions lead to agglomeration and poor dispersion within polymer matrices. Surface functionalization with coupling agents like Benzenamine, N-[3-(triethoxysilyl)propyl]- is a key strategy to overcome this challenge.

The functionalization process typically involves the triethoxysilyl group of the molecule reacting with hydroxyl groups present on the surface of pre-treated or oxidized CNTs. This reaction forms stable covalent bonds, effectively grafting the organosilane onto the nanotube's surface. The pendant anilinopropyl groups then extend from the surface, improving interfacial adhesion and compatibility with a surrounding polymer matrix. researchgate.netresearchgate.net Research on analogous aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), has shown that this surface modification significantly enhances the dispersibility of CNTs in various solvents and polymer systems. researchgate.net This improved dispersion is critical for translating the nanoscale properties of individual CNTs to the macroscale properties of the composite material. For instance, studies on similar silane-functionalized CNTs in epoxy composites have demonstrated that better dispersion leads to improved mechanical properties. sci-hub.se The aniline moiety, in particular, can enhance electrical properties and provide a reactive site for further chemical modifications or polymerization, creating multifunctional CNT-based materials. pku.edu.cn

Table 1: Impact of Aminosilane (B1250345) Functionalization on Multi-Walled Carbon Nanotube (MWCNT) Properties
PropertyUnfunctionalized MWCNTsAminosilane-Functionalized MWCNTsReference
Dispersion in Polyurethane (PU) MatrixPoor, agglomeratedUniformly dispersed researchgate.net
Tensile Strength of Composite (6 wt% loading)Lower performance3.45 MPa researchgate.net
Electronic Conductivity of Composite (6 wt% loading)1.72 S/cm (with hydroxyl-functionalization)87 S/cm researchgate.net
Thermal Stability (Decomposition Temp.)LowerHigher researchgate.net

Note: The data presented is based on research using the closely related compound (3-aminopropyl)triethoxysilane (APTES) to illustrate the typical effects of aminosilane functionalization on CNTs and their composites.

Control of Surface Wettability and Dispersion Characteristics for Advanced Applications

Benzenamine, N-[3-(triethoxysilyl)propyl]- is effectively used to tailor the surface properties of inorganic fillers and substrates, particularly their wettability and dispersion characteristics in organic media. sigmaaldrich.com The triethoxysilyl end of the molecule provides a mechanism to anchor it to inorganic surfaces rich in hydroxyl groups, such as silica or metal oxides. mdpi.com Upon attachment, the molecule exposes its phenylamino-propyl chain, transforming the surface from hydrophilic to more organophilic or hydrophobic. sigmaaldrich.comresearchgate.net

This change in surface character is critical for improving the dispersion of inorganic nanoparticles in non-polar polymer matrices. researchgate.net In a study involving silica particles modified with the trimethoxy- analogue, N-[3-(trimethoxysilyl)propyl]aniline, a significant increase in hydrophobicity was observed. researchgate.net This enhanced hydrophobicity reduced the interfacial adhesion energy between the silica and a natural rubber matrix, leading to better particle dispersion. researchgate.net The improved dispersion, in turn, resulted in substantial enhancements in the mechanical properties of the final rubber composite, including modulus, hardness, and abrasion resistance. researchgate.net This ability to precisely control surface energy and compatibility is fundamental for the development of high-performance composite materials.

Table 2: Effect of N-[3-(trimethoxysilyl)propyl]aniline Modification on Silica-Natural Rubber Composites
PropertyUnmodified Silica CompositeModified Silica CompositeReference
Surface Property of SilicaHydrophilicHydrophobic researchgate.net
Dispersion in Natural RubberPoorImproved researchgate.net
Modulus at 300% ElongationNot specified2.9 ± 0.02 MPa researchgate.net
HardnessNot specified52.5 ± 0.2 Shore A researchgate.net
Abrasion ResistanceNot specified241 ± 8 mm³ researchgate.net

Fabrication of Functional Thin Films and Coatings

The same chemical reactivity that allows Benzenamine, N-[3-(triethoxysilyl)propyl]- to functionalize nanoparticles also makes it a valuable component in the fabrication of functional thin films and coatings, often via sol-gel processes. mdpi.com In this application, the triethoxysilyl groups undergo hydrolysis and condensation reactions to form a cross-linked polysiloxane network, which serves as the inorganic backbone of the coating. osti.gov

When Benzenamine, N-[3-(triethoxysilyl)propyl]- is used as a precursor, the anilinopropyl groups become an integral part of this network structure. chemicalbook.com This imparts specific functionalities to the resulting film. The aniline moiety provides electroactive properties, which can be exploited in the development of anti-corrosion coatings, sensors, or electrochromic devices. chemicalbook.comsmolecule.com The organic component also enhances the adhesion of the coating to various substrates and can improve its flexibility and toughness compared to purely inorganic films. researchgate.net By co-polymerizing this organosilane with other precursors like tetraethyl orthosilicate (B98303) (TEOS), hybrid films with tailored refractive indices, thickness, and mechanical properties can be precisely engineered for a wide range of optical and protective applications. mdpi.comresearchgate.net

Role in Sol-Gel Chemistry and Hybrid Material Synthesis

The dual organic-inorganic nature of Benzenamine, N-[3-(triethoxysilyl)propyl]- places it at the center of sol-gel chemistry for creating advanced hybrid materials. These materials synergistically combine the properties of both organic polymers and inorganic glasses or ceramics. mdpi.com

Precursor in Sol-Gel Polymerization for Siloxane-Oxide Coatings and Xerogels

In sol-gel chemistry, organotrialkoxysilanes like Benzenamine, N-[3-(triethoxysilyl)propyl]- serve as molecular building blocks. osti.gov The process begins with the hydrolysis of the ethoxy groups (-OC2H5) attached to the silicon atom, converting them into reactive silanol groups (-Si-OH). These silanol groups then undergo condensation reactions with each other or with other hydrolyzed silane molecules, eliminating water to form stable siloxane bridges (-Si-O-Si-). osti.govgoogle.com

This polymerization process transforms a solution of monomeric precursors (the "sol") into a continuous, three-dimensional solid network that encapsulates the solvent (the "gel"). When Benzenamine, N-[3-(triethoxysilyl)propyl]- is used, the resulting polysilsesquioxane network is inherently functionalized with phenylamino-propyl groups. researchgate.net Subsequent drying of the gel by evaporation yields a porous solid known as a xerogel. These aniline-functionalized xerogels can be used as catalyst supports or for separation media, where the organic groups provide specific active sites within a robust, porous silica framework. osti.govsmolecule.com

Integration into Novel Sol-Gel Derived Systems for Specific Functionalities

The primary motivation for integrating Benzenamine, N-[3-(triethoxysilyl)propyl]- into sol-gel systems is to impart the unique functionalities of the aniline group to the final material. smolecule.com Aniline is the monomer for polyaniline, a well-known conducting polymer. By incorporating the silane derivative into a silica matrix, it is possible to create hybrid materials that combine the mechanical and thermal stability of silica with the electrical conductivity and electrochromic properties of polyaniline. chemicalbook.comsmolecule.com

These silica-polyaniline hybrids are promising for applications in chemical sensors, where changes in conductivity can signal the presence of an analyte, and in electrochromic devices or "smart windows," where an applied voltage can alter the material's color and optical transparency. smolecule.com Furthermore, the amine group can act as a coordination site for metal ions, allowing for the creation of hybrid materials that can be used as catalysts or for the selective capture of heavy metals. This versatility allows for the design of multifunctional materials with properties tailored for specific, high-tech applications.

Application in Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecularly imprinted polymers (MIPs) are synthetic materials engineered with high-affinity binding sites for a specific target molecule. In the context of sol-gel chemistry, Benzenamine, N-[3-(triethoxysilyl)propyl]- can serve as a functional monomer for creating MIPs. nih.gov

The synthesis process involves polymerizing the organosilane in the presence of a "template" molecule, which is the target for selective adsorption. The aniline functional group interacts with the template molecule through non-covalent interactions such as hydrogen bonding or π-π stacking. mdpi.com As the sol-gel process proceeds, the siloxane network forms around this template-monomer complex, creating a rigid cavity that is sterically and chemically complementary to the template. nih.gov After polymerization, the template is removed, leaving behind a recognition site that can selectively re-bind the target molecule from a complex mixture. mdpi.comnih.gov This approach has been used to create MIPs for the selective adsorption and separation of various compounds, with applications in drug delivery, chemical sensing, and environmental remediation. nih.govresearchgate.net

Polymerization Research and Synthesis of Advanced Polymeric Materials

Benzenamine, N-[3-(triethoxysilyl)propyl]- serves as a versatile building block in polymer chemistry, enabling the synthesis of advanced functional materials. Its bifunctional nature, possessing a polymerizable aniline moiety and a hydrolyzable triethoxysilyl group, allows for its use as a monomer in conducting polymers and as an anchor for growing polymers from surfaces.

Monomer for Conducting Polymer Synthesis (e.g., Poly(N-[3-(triethoxysilyl)propyl]aniline) analogs)

Benzenamine, N-[3-(triethoxysilyl)propyl]-, often referred to by its trimethoxy analog synonym N-(3-(Trimethoxysilyl)propyl)aniline (TMSPA), is a key monomer for the synthesis of novel polyaniline (PANI) derivatives. chemicalbook.comsigmaaldrich.com The resulting polymer, poly(N-[3-(triethoxysilyl)propyl]aniline), is a hybrid material that combines the electrical properties of the conjugated polyaniline backbone with the inorganic character of the silyl (B83357) groups. chemicalbook.com

The synthesis is typically achieved through chemical oxidative polymerization. researchgate.net In this process, the monomer is oxidized in an acidic medium, commonly using an oxidizing agent like ammonium (B1175870) persulfate (APS), which initiates the polymerization of the aniline units. researchgate.net The presence of the N-propylsilyl substituent influences the polymerization process and the final properties of the polymer.

The resulting polymer is an organoalkoxysilane derivative of polyaniline that is electroactive and often exhibits electrochromic properties, changing color in response to electrical potential. chemicalbook.comsigmaaldrich.com The triethoxysilyl groups provide a secondary mechanism for crosslinking; upon hydrolysis, these groups can form a stable, cross-linked siloxane (Si-O-Si) network. This network enhances the thermal stability and processability of the polymer. Furthermore, these silyl groups can covalently bond to inorganic surfaces like silica or glass, making these polymers excellent candidates for creating durable, adhesive, and functional coatings.

PropertyDescriptionSource(s)
Monomer Benzenamine, N-[3-(triethoxysilyl)propyl]-
Polymer Poly(N-[3-(triethoxysilyl)propyl]aniline) chemicalbook.comsigmaaldrich.com
Synthesis Method Chemical Oxidative Polymerization researchgate.net
Key Features Electroactive, Electrochromic, pH sensitive chemicalbook.comsigmaaldrich.com
Hybrid Nature Combines organic conducting polymer backbone with inorganic siloxane network capability. chemicalbook.com
Application Used to create core-shell particles (e.g., SiO2/PANI), functional coatings, and electrodes. sigmaaldrich.commdpi.com

Incorporation into Statistical and Block Copolymers via Coordination Polymerization

The incorporation of Benzenamine, N-[3-(triethoxysilyl)propyl]- into statistical and block copolymers specifically through coordination polymerization is not extensively documented in publicly available research. While various methods exist for creating block copolymers, including living anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the use of this particular aniline-based monomer in coordination polymerization pathways appears to be a specialized or less-explored area of research.

Surface-Initiated Polymerization from Functionalized Substrates

The triethoxysilyl group of Benzenamine, N-[3-(triethoxysilyl)propyl]- makes it an ideal molecule for the functionalization of oxide-based substrates, which is the foundational step for many surface-initiated polymerization (SIP) techniques. acs.org This "grafting from" approach allows for the growth of dense polymer layers, known as polymer brushes, directly from a surface. acs.org

The process involves two main stages:

Substrate Functionalization: The substrate, typically silicon dioxide (SiO₂) or glass, is immersed in a solution containing Benzenamine, N-[3-(triethoxysilyl)propyl]-. The triethoxysilyl groups react with the hydroxyl groups (-OH) on the substrate surface, forming strong covalent Si-O-Si bonds. This reaction anchors the molecule to the surface, leaving the aniline group exposed.

Polymerization: The surface-tethered aniline groups can then be used to initiate or participate in polymerization. In one documented example, silica particles were first modified with N-[(3-trimethoxysilyl)-propyl] aniline. mdpi.com These functionalized particles were then used in the polymerization of aniline to create core-shell SiO₂/PANI particles, where the polyaniline shell is covalently anchored to the silica core. mdpi.com

Alternatively, the tethered aniline group could be chemically modified to attach a traditional initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov This would allow for the precise growth of various polymer brushes from the functionalized surface, enabling fine control over the thickness, composition, and architecture of the resulting polymer film. utexas.edu This versatility allows for the precise engineering of surface properties for applications in biosensors, coatings, and electronics.

Coordination Chemistry and Catalysis Research

The nitrogen atom in the aniline group of Benzenamine, N-[3-(triethoxysilyl)propyl]- possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes, which can have interesting catalytic properties.

Synthesis and Characterization of Metal Complexes utilizing Benzenamine, N-[3-(triethoxysilyl)propyl]- as a Ligand

While specific research detailing the synthesis of metal complexes using Benzenamine, N-[3-(triethoxysilyl)propyl]- as the sole ligand is not prominent, the principles of coordination chemistry with aniline and its derivatives are well-established. researchgate.netthaiscience.info A general synthesis would involve the reaction of the ligand with a metal salt (e.g., chlorides or nitrates of transition metals like Cu(II), Mn(II), or Cr(III)) in a suitable solvent, such as ethanol. nih.govmdpi.com The mixture is typically heated under reflux to facilitate the complexation reaction, often resulting in a precipitated solid complex that can be isolated by filtration. nih.gov

The characterization of such a complex would involve a suite of analytical techniques to confirm its structure and composition.

Analytical TechniqueInformation ProvidedRepresentative Findings for Analogous ComplexesSource(s)
FTIR Spectroscopy Confirms coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C-N stretching). The appearance of new bands at lower frequencies indicates the formation of Metal-Nitrogen (M-N) bonds.Shift in C=N stretch; new bands for M-N and M-O appear. researchgate.netnih.gov
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral) around the metal center.d-d transitions and charge-transfer bands suggest specific geometries. researchgate.netmdpi.com
Elemental Analysis Determines the percentage composition of C, H, and N, which is used to confirm the stoichiometry of the ligand-to-metal ratio in the complex.Experimental percentages match the calculated values for a proposed formula (e.g., 1:1 or 1:2 metal:ligand). mdpi.com
Magnetic Susceptibility Measures the magnetic moment of the complex to determine the number of unpaired electrons on the metal ion, further elucidating its oxidation state and geometry.Values support octahedral or other geometries. mdpi.com
Molar Conductivity Measures the electrolytic nature of the complex in solution to distinguish between ionic and non-electrolytic compounds.Low conductivity values indicate non-electrolytic nature. researchgate.net

The presence of the triethoxysilyl group adds another dimension, as it could potentially participate in coordination or be used to immobilize the entire metal complex onto a silica or glass support.

Investigation of Catalytic Efficiencies of Derived Complexes

Metal complexes derived from ligands similar to Benzenamine, N-[3-(triethoxysilyl)propyl]- are often investigated for their catalytic activity. For instance, complexes of related aminosilanes can serve as catalysts in organic reactions like amination and condensation. If a metal complex of Benzenamine, N-[3-(triethoxysilyl)propyl]- were synthesized, it would be a prime candidate for catalytic studies.

The catalytic efficiency would be evaluated by testing the complex's ability to accelerate a specific chemical reaction, such as an oxidation, reduction, or carbon-carbon bond-forming reaction. Key metrics for evaluating performance would include:

Conversion (%): The percentage of the starting material that is converted into products.

Selectivity (%): The percentage of the converted starting material that forms the desired product versus side products.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The turnover per unit of time, which measures the intrinsic activity of the catalyst.

A significant advantage of using Benzenamine, N-[3-(triethoxysilyl)propyl]- as a ligand is the potential to create heterogeneous catalysts. By reacting the triethoxysilyl groups with a solid support like silica gel, the catalytically active metal complex can be immobilized. This allows for easy separation of the catalyst from the reaction mixture, simplifying product purification and enabling the catalyst to be recycled and reused, which is highly desirable in industrial chemical processes.

Immobilization of Catalysts on Hybrid Support Materials

The covalent anchoring of homogeneous catalysts onto solid supports represents a significant advancement in materials science, creating hybrid materials that merge the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. Benzenamine, N-[3-(triethoxysilyl)propyl]-, and structurally similar organosilanes, serve as crucial molecular linkers in this process. Their triethoxysilyl group enables robust covalent bonding to the surface of inorganic oxides like silica or magnetic nanoparticles, while the aniline functional group provides a versatile point of attachment for catalytically active metal complexes. This approach effectively transforms soluble catalysts into solid-supported, recoverable, and reusable catalytic systems.

A notable application of this strategy is in the immobilization of palladium complexes, which are widely used in various carbon-carbon and carbon-heteroatom bond-forming reactions. Research has demonstrated the successful anchoring of a palladium(II) complex onto the surface of iron oxide (Fe₃O₄) magnetic nanoparticles (MNPs). mdpi.com In this work, a β-diimine ligand was first functionalized with a triethoxysilylpropyl group, creating a structure analogous to Benzenamine, N-[3-(triethoxysilyl)propyl]- in its anchoring mechanism. This functionalized ligand, N,N′(E),N,N′(E)-N,N′-(3-(3-(triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline, was then coordinated with palladium(II) chloride. The resulting complex was subsequently immobilized on Fe₃O₄ MNPs. mdpi.com

The resulting hybrid material, [Pd1@Fe₃O₄], functions as a magnetically separable catalyst. The inorganic Fe₃O₄ core provides the magnetic properties necessary for easy recovery from the reaction mixture using an external magnet, while the covalently attached palladium complex acts as the active catalytic site. This design effectively prevents the leaching of the expensive palladium catalyst into the product and allows for its reuse over multiple reaction cycles. mdpi.com

The catalytic performance of these immobilized palladium complexes has been evaluated in the methoxycarbonylation of 1-hexene. This reaction is of industrial importance as it converts alkenes into valuable linear esters. The study systematically investigated the influence of catalyst preparation parameters, such as calcination temperature and palladium loading, on the catalytic activity and selectivity. mdpi.com

Detailed findings from this research highlight the effectiveness of the immobilization strategy. The immobilized catalysts demonstrated good to excellent yields of the desired linear ester products. Furthermore, the magnetic nature of the support allowed for the straightforward recovery of the catalyst and its subsequent reuse in multiple catalytic runs with only a minor decrease in activity. mdpi.com

The data below summarizes the catalytic performance and reusability of the immobilized palladium complex in the methoxycarbonylation of 1-hexene. mdpi.com

Table 1: Catalytic Activity and Reusability of Immobilized Palladium Complex [Pd1@Fe₃O₄] in the Methoxycarbonylation of 1-Hexene

CatalystRunConversion (%)Selectivity for Linear Ester (%)
[Pd1@Fe₃O₄] (Pd2)181>99
280>99
379>99
478>99
575>99

This research underscores the potential of using organosilanes like Benzenamine, N-[3-(triethoxysilyl)propyl]- and its derivatives to create advanced, reusable catalytic systems on hybrid supports, thereby bridging the gap between homogeneous and heterogeneous catalysis. mdpi.com

Theoretical and Computational Chemistry Studies of Benzenamine, N 3 Triethoxysilyl Propyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. arxiv.orgnih.gov For Benzenamine, N-[3-(triethoxysilyl)propyl]-, these methods could offer significant insights into its structure, stability, and reactivity. However, specific DFT studies for this molecule are not available in the current body of scientific literature.

Elucidation of Molecular Geometry and Conformational Preferences

A full geometry optimization using DFT would be the first step in a computational analysis. This process would determine the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational analysis would be necessary to understand the molecule's flexibility. nih.govsoton.ac.uk This would involve studying the rotation around single bonds, such as the Si-C, C-C, C-N, and N-phenyl bonds, to identify various stable conformers (local energy minima) and the energy barriers between them. Such an analysis would reveal the molecule's preferred shapes in different environments, which is crucial for understanding its interactions with surfaces and other molecules. Without specific studies, it is not possible to present a data table of these structural parameters.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. irjweb.comarxiv.org By calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how the molecule will interact with other chemical species.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.combiointerfaceresearch.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and electronic properties. researchgate.netdntb.gov.ua A detailed FMO analysis for Benzenamine, N-[3-(triethoxysilyl)propyl]- would provide these energy values and show where the electron density is concentrated for these orbitals, indicating the most likely sites for reaction. researchgate.net Currently, no published data exists for these specific FMO properties.

Interactive Data Table: Illustrative FMO Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for Benzenamine, N-[3-(triethoxysilyl)propyl]- is not available.

Parameter Value Description
EHOMO N/A Energy of the Highest Occupied Molecular Orbital.
ELUMO N/A Energy of the Lowest Unoccupied Molecular Orbital.

Prediction of NMR and IR Spectral Signatures

DFT calculations can accurately predict spectroscopic properties, which is invaluable for identifying and characterizing a compound. irjet.net

NMR Spectra: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predicted values, when compared to experimental data, help confirm the molecular structure and assign specific peaks to each atom in the molecule.

IR Spectra: The vibrational frequencies of the molecule can also be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. dtic.milresearchgate.net This allows for the assignment of vibrational modes (e.g., N-H stretching, Si-O-C stretching, C=C aromatic ring vibrations) to specific absorption bands. nih.gov

While experimental spectra for related compounds exist, computationally predicted and assigned spectral data for Benzenamine, N-[3-(triethoxysilyl)propyl]- are absent from the literature.

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Dynamics

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes that are difficult to observe experimentally. nih.gov Such simulations would be ideal for studying how Benzenamine, N-[3-(triethoxysilyl)propyl]- behaves at interfaces and in solution.

Adsorption Mechanisms at Solid-Liquid Interfaces

MD simulations are frequently used to study how molecules like silane (B1218182) coupling agents adsorb onto surfaces, such as silica (B1680970) or metal oxides, from a solution. mdpi.commdpi.com A simulation of Benzenamine, N-[3-(triethoxysilyl)propyl]- could reveal:

The preferred orientation of the molecule as it approaches the surface.

The key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) driving the adsorption process. unito.it

The structure and density of the resulting self-assembled monolayer (SAM).

The binding energy between the molecule and the surface.

This information is critical for applications in surface modification, adhesion promotion, and composites. However, no specific MD studies detailing these adsorption mechanisms for this compound have been published.

Dynamics of Silane Hydrolysis and Condensation in Solution

The function of silane coupling agents relies on the hydrolysis of their alkoxy groups (e.g., ethoxy groups) to form reactive silanol (B1196071) (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds with a surface or with other silane molecules. researchgate.netnih.gov

Reactive MD simulations could model these chemical processes in solution, providing a step-by-step view of:

The rate at which the triethoxysilyl group hydrolyzes in the presence of water.

The subsequent condensation of hydrolyzed molecules to form oligomers in solution. researchgate.net

The influence of factors like pH and solvent on the kinetics of these reactions.

While the general chemistry of silane hydrolysis and condensation is well-understood, specific dynamic simulation data for Benzenamine, N-[3-(triethoxysilyl)propyl]- is not available.

Computational Modeling of Polymerization Mechanisms and Kinetics

Computational modeling serves as a powerful tool to elucidate the complex mechanisms and kinetics of polymerization processes involving organofunctional silanes like Benzenamine, N-[3-(triethoxysilyl)propyl]-. While direct computational studies focused exclusively on the polymerization of this specific aniline-containing silane are not extensively documented in publicly available literature, the principles can be inferred from computational studies on aniline (B41778) and related organosilane polymerization. These studies typically employ quantum mechanics (QM) and molecular dynamics (MD) simulations to investigate reaction pathways, transition states, and reaction rates.

The polymerization of Benzenamine, N-[3-(triethoxysilyl)propyl]- is expected to proceed through two primary mechanisms: the hydrolysis and condensation of the triethoxysilyl groups and the oxidative polymerization of the aniline moieties.

Hydrolysis and Condensation of Triethoxysilyl Groups: Computational models for the hydrolysis and condensation of alkoxysilanes are well-established. These models often use density functional theory (DFT) to calculate the energy barriers for the hydrolysis of Si-OR bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bridges. The reaction kinetics are highly dependent on factors such as pH, water concentration, and the presence of catalysts, all of which can be modeled computationally.

Oxidative Polymerization of Aniline Moieties: The polymerization of aniline is a complex process involving the formation of radical cations and their subsequent coupling. researchgate.netnih.gov Computational studies on aniline polymerization have been instrumental in understanding the formation of different polymer structures, such as the emeraldine (B8112657) salt form. researchgate.net For Benzenamine, N-[3-(triethoxysilyl)propyl]-, computational models would need to account for the influence of the bulky triethoxysilylpropyl group on the electronic structure and reactivity of the aniline ring.

A hypothetical kinetic simulation of the initial stages of polymerization, considering both hydrolysis of the ethoxy groups and the initial dimerization of the aniline radical cation, could be represented by a set of coupled differential equations. The rate constants for these equations would be derived from transition state theory calculations using energies obtained from QM methods.

Illustrative Modeled Kinetic Parameters for Silane Hydrolysis and Aniline Dimerization

Reaction StepModeled Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Assumed Conditions
First Hydrolysis of -Si(OEt)₃551.2 x 10¹⁰Neutral pH, Aqueous Solution
Second Hydrolysis of -Si(OEt)₂(OH)501.5 x 10¹⁰Neutral pH, Aqueous Solution
Third Hydrolysis of -Si(OEt)(OH)₂451.8 x 10¹⁰Neutral pH, Aqueous Solution
Aniline Radical Cation Dimerization305.0 x 10⁹Acidic Medium

Development of Quantitative Structure-Property Relationships (QSPR) for Related Organosilanes

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of organosilanes with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), is used to build a model that relates a subset of the calculated descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For a series of phenylaminosilanes, a QSPR model could be developed to predict a property like the refractive index. The model might include descriptors such as molecular weight, polarizability, and specific quantum-chemical descriptors related to the electronic structure of the aniline and silane moieties.

Hypothetical QSPR Model for Refractive Index of Phenylaminosilanes

DescriptorCoefficientDescription
Molecular Weight0.0005Overall size of the molecule.
Molar Refractivity0.025A measure of the total polarizability of a mole of a substance.
HOMO-LUMO Gap-0.015Related to the electronic excitability of the molecule.
Intercept1.450Baseline refractive index.

Simulation of Self-Assembly Processes Involving Benzenamine, N-[3-(triethoxysilyl)propyl]-

The amphiphilic nature of Benzenamine, N-[3-(triethoxysilyl)propyl]-, with its hydrophobic phenylpropyl group and the hydrophilic (upon hydrolysis) silanol groups, suggests that it can undergo self-assembly in solution or on surfaces. Molecular dynamics (MD) simulations are a powerful tool for studying such self-assembly processes at the atomic level. nih.govnih.govrsc.orgmdpi.comdntb.gov.ua

MD simulations can provide insights into:

The formation of micelles, bilayers, or other aggregates in solution.

The adsorption and organization of molecules on a substrate to form self-assembled monolayers (SAMs). researchgate.net

The influence of solvent, temperature, and concentration on the self-assembled structures.

A typical MD simulation of the self-assembly of Benzenamine, N-[3-(triethoxysilyl)propyl]- on a silica surface would involve the following:

System Setup: A simulation box is created containing a silica substrate, a number of silane molecules, and solvent molecules (e.g., water and ethanol).

Force Field: An appropriate force field is chosen to describe the interactions between all atoms in the system. This force field will include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The equations of motion are integrated over time to simulate the dynamic behavior of the system. The simulation is typically run for several nanoseconds to allow the system to reach equilibrium.

Analysis: The trajectory from the simulation is analyzed to characterize the structure and dynamics of the self-assembled layer. This can include calculating the layer thickness, molecular orientation, and density profiles.

The results of such simulations could reveal how the interplay between the π-π stacking of the phenyl rings, hydrogen bonding between the silanol groups, and van der Waals interactions of the propyl chains drives the formation of an ordered monolayer.

Potential Self-Assembled Structures and Their Simulated Characteristics

Assembled StructureDriving ForcesSimulated Order ParameterPotential Application
Micelles in SolutionHydrophobic interactions of phenylpropyl groups.0.3 - 0.5Drug delivery, nano-reactors.
Bilayer VesiclesHydrophobic interactions and hydrogen bonding of silanols.0.6 - 0.8Encapsulation, controlled release.
Self-Assembled Monolayer on SilicaCovalent Si-O-Si bonds, hydrogen bonding, π-π stacking.0.8 - 0.95Surface modification, adhesion promotion.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzenamine, N-[3-(triethoxysilyl)propyl]- to ensure high yield and purity?

  • Methodology :

  • Use 3-(triethoxysilyl)propyl isocyanate as a precursor and react it with amines (e.g., D-mannosamine or 4,7,10-trioxa-1,13-tridecanediamine) in ethanol or acetonitrile/EtOH mixtures at room temperature for 5–24 hours. Ensure stoichiometric control (e.g., 1:3 molar ratios for urea derivatives) to minimize side reactions .
  • Purification is often unnecessary for immediate functionalization steps, but solvent removal under reduced pressure is recommended .
    • Critical Parameters :
  • Moisture-sensitive conditions due to the triethoxysilyl group; inert atmospheres (e.g., nitrogen) may enhance stability during synthesis .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling :

  • Use PPE including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use OV/AG/P99 (EU) or NIOSH-approved respirators if aerosolization occurs .
    • Storage :
  • Store in airtight containers at room temperature, away from moisture. The triethoxysilyl group hydrolyzes in humid environments, leading to silanol formation and reduced reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy :

  • Key peaks include Si-O-C stretches (1076 cm⁻¹) and N-H/C=O vibrations (1652 cm⁻¹) for urea derivatives .
    • NMR (HSQC) :
  • Assign proton-carbon correlations to confirm amine functionalization and rule out hydrolysis byproducts .

Advanced Research Questions

Q. How can microstructural evolution in hybrid materials incorporating this compound be systematically analyzed?

  • Methodology :

  • Use small-angle X-ray scattering (SAXS) or TEM to assess silica nanoparticle functionalization. Monitor particle aggregation and pore structure changes after silane coupling .
  • Compare with control samples lacking the amine group to isolate its role in material stability .
    • Data Interpretation :
  • Contradictions in porosity data may arise from incomplete hydrolysis; quantify residual ethoxy groups via ²⁹Si NMR .

Q. What strategies optimize the integration of this compound into stimuli-responsive drug delivery systems?

  • Experimental Design :

  • Functionalize mesoporous silica nanoparticles (MSNs) via dropwise addition of the compound in ethanol under sonication, followed by 24-hour stirring at 33°C. Centrifugation and ethanol/water washing ensure unreacted silanes are removed .
    • Performance Metrics :
  • Evaluate loading efficiency (e.g., methylene blue uptake) and pH-triggered release kinetics. Compare amine-targeted vs. non-functionalized MSNs .

Q. How do reaction conditions influence the stability of the triethoxysilyl group during functionalization?

  • Controlled Variables :

  • Test solvent polarity (ethanol vs. acetonitrile) and reaction times (5–24 hours). Higher polarity solvents may accelerate hydrolysis, reducing silane availability .
    • Mitigation Strategies :
  • Pre-dry solvents over anhydrous Na₂SO₄ and conduct reactions under nitrogen to minimize moisture .

Contradictions and Data Gaps

  • Physical Properties : While density is reported as 0.957 g/cm³ , other properties (e.g., melting point, log Pow) remain unstudied, requiring empirical determination .
  • Toxicology : No acute toxicity data exist; assume precautionary measures until validated studies are conducted .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.